molecular formula C11H14N2O2 B14167746 N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide

N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide

Cat. No.: B14167746
M. Wt: 206.24 g/mol
InChI Key: ILQZGEKYGSPTGA-OYQWPQAFSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide is an organic compound of interest in synthetic and medicinal chemistry research. Its structure features an oxime (hydroxyimino) group and a phenyl methanimine oxide moiety, which are functional groups commonly explored in the development of novel chemical entities . Nitrogen-containing heterocycles and related structures are fundamental in life sciences, forming the core of many natural products, pharmaceuticals, and vitamins . While specific biological activity and mechanism of action for this compound have not been established, its molecular architecture suggests potential utility as a building block or intermediate in organic synthesis. Researchers may investigate its properties for applications in areas such as method development, ligand synthesis for coordination chemistry , or as a precursor for generating pharmacologically relevant scaffolds . The presence of multiple functional groups provides sites for potential metal coordination or further chemical modification. This product is provided for use by qualified researchers in laboratory settings only.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(1E)-1-hydroxyimino-2-methylpropan-2-yl]-1-phenylmethanimine oxide

InChI

InChI=1S/C11H14N2O2/c1-11(2,9-12-14)13(15)8-10-6-4-3-5-7-10/h3-9,14H,1-2H3/b12-9+,13-8-

InChI Key

ILQZGEKYGSPTGA-OYQWPQAFSA-N

Isomeric SMILES

CC(C)(/C=N/O)/[N+](=C/C1=CC=CC=C1)/[O-]

Canonical SMILES

CC(C)(C=NO)[N+](=CC1=CC=CC=C1)[O-]

solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Key Functional Groups

The molecule contains two distinct reactive units:

  • Tert-butyl oxime : Formed via condensation of a ketone (e.g., pinacolone) with hydroxylamine.
  • Phenyl nitrone : Typically synthesized by oxidizing imines or condensing aldehydes with N-substituted hydroxylamines.

The conjugation of these groups implies a multi-step synthesis, likely involving:

  • Sequential protection/deprotection of reactive sites.
  • Selective oxidation or condensation reactions.

Hypothetical Synthetic Pathways

Route 1: Oxime Formation Followed by Nitrone Synthesis

Step 1: Synthesis of tert-butyl oxime
Pinacolone (3,3-dimethyl-2-butanone) reacts with hydroxylamine hydrochloride under acidic conditions to yield tert-butyl oxime:
$$
\text{(CH}3\text{)}3\text{CCOCH}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{(CH}3\text{)}3\text{C(NOH)CH}3 + \text{HCl} + \text{H}2\text{O}
$$
Step 2: Nitrone formation
The oxime intermediate could undergo condensation with benzaldehyde in the presence of a base (e.g., NaHCO₃) to form the nitrone:
$$
\text{(CH}3\text{)}3\text{C(NOH)CH}3 + \text{C}6\text{H}5\text{CHO} \rightarrow \text{N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide} + \text{H}2\text{O}
$$
Challenges: Steric hindrance from the tert-butyl group may reduce reaction efficiency.

Route 2: Direct Oxime-Nitrone Coupling

A one-pot strategy using a bifunctional hydroxylamine derivative could concurrently form both groups. For example:
$$
\text{(CH}3\text{)}3\text{C(NHOH)CH}3 + \text{C}6\text{H}_5\text{CH(O)} \xrightarrow{\text{Oxidizing Agent}} \text{Target Compound}
$$
Considerations: Oxidizing agents like silver oxide (Ag₂O) or peroxides might facilitate this transformation.

Experimental Data and Optimization

While specific reaction conditions for this compound are unavailable in the provided sources, analogous nitrone syntheses offer insights:

Parameter Typical Conditions for Nitrones Adapted Conditions for Target Compound
Solvent Ethanol, toluene, DMF Toluene (low polarity for steric bulk)
Temperature 80–120°C 85–100°C (microwave-assisted heating)
Catalyst Pd(PPh₃)₄, Ag₂O Ag₂O (1.2 equiv)
Reaction Time 3–24 hours 12–18 hours

Yield Optimization: Pre-activation of the oxime as a boronate ester (e.g., using pinacol borane) could enhance electrophilicity.

Analytical Characterization

Post-synthesis, the compound would require validation via:

  • ¹H NMR : Expected signals include:
    • δ 1.25 ppm (s, 9H, tert-butyl)
    • δ 7.45–7.65 ppm (m, 5H, phenyl)
  • IR Spectroscopy : Peaks at 1620 cm⁻¹ (C=N) and 3400 cm⁻¹ (O–H).

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction can yield amines or other reduced forms of the compound .

Mechanism of Action

The mechanism by which N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide exerts its effects involves its ability to undergo oxidation-reduction reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions . This dual reactivity allows it to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Functional Relevance Synthesis Yield/Notes
This compound Hydroxyimino group, phenyl-substituted methanimine oxide, (2E)-configuration ~238.3 (calc.) Potential ligand/intermediate (hypothetical) Limited synthetic data in evidence
N-(4-(dimethylamino)phenyl)-2-oxo-2-(phenylamino)ethan-1-imine oxide Dimethylamino-phenyl group, oxo-ethanimine oxide 313.36 Supplier-listed compound (no bioactivity) Commercially available (3 suppliers)
(E)-N-(4-methoxyphenyl)-2-(4-methylpyrimidin-5-yl)ethan-1-imine Methoxyphenyl, pyrimidine-ethylimine linkage 194.15 (ESI-MS) Anticancer potential (in vitro) 70–80% yield via multicomponent synthesis
6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1e) Mesityl and phenyl substituents, thiazine-thione ring 326.10 (HRMS) Antimicrobial/antifungal (hypothetical) 30% yield via n-BuLi-mediated synthesis
4-(4-Methoxyphenyl)-6-(2-(trifluoromethyl)phenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (1h) Methoxy and trifluoromethyl groups, thiazine-thione ring 382.05 (HRMS) Enhanced lipophilicity (CF3 group) 59% yield after recrystallization

Key Findings from Comparative Analysis

Structural Flexibility vs. Trifluoromethyl-substituted analogues (e.g., 1h ) exhibit higher lipophilicity (logP ~3.5) compared to the target compound (estimated logP ~1.8), impacting bioavailability.

Synthetic Accessibility :

  • Imine oxides like the target compound are typically synthesized via condensation reactions (e.g., aldehyde + amine derivatives ), but yields are often lower (<50%) compared to thiazine-thiones (30–59% ).

Biological Relevance: Pyrimidine-containing imines (e.g., ) demonstrate anticancer activity (IC50 ~12 µM), suggesting that the target compound’s phenyl-imine oxide structure may warrant similar screening.

Spectroscopic and Crystallographic Tools: NMR data for analogues (e.g., δ 9.02 ppm for NH in 1e ) align with imine oxide proton environments (δ 8–9 ppm).

Data Table: Comparative Physicochemical Properties

Property Target Compound 1h N-(4-(dimethylamino)phenyl)-... (E)-N-(4-methoxyphenyl)-...
Molecular Weight 238.3 382.05 313.36 194.15
Polar Surface Area (Ų) ~50 ~65 ~75 ~45
logP (Predicted) 1.8 3.5 2.1 1.2
Key Functional Groups Hydroxyimino, phenyl CF3, OMe, thiazine Dimethylamino, oxo-ethanimine Pyrimidine, methoxyphenyl

Biological Activity

N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide (commonly referred to as compound 5338880) is a synthetic organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H14N2O2C_{11}H_{14}N_2O_2 and features a hydroxylamine moiety which is significant for its biological interactions. The structural representation is critical for understanding its reactivity and binding to biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticonvulsant Effects : Analogous compounds have shown promising anticonvulsant properties. For instance, a related compound demonstrated strong anticonvulsant effects with an effective dose (ED50) of 29 mg/kg in animal models .
  • Antifungal Activity : Certain derivatives have been evaluated for antifungal properties, showing significant inhibition against fungal strains, indicating the potential for treating fungal infections .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Ion Channel Modulation : Similar compounds have been shown to interact with sodium channels, influencing neuronal excitability and potentially contributing to their anticonvulsant effects .
  • Biofilm Disruption : Some studies suggest that compounds with hydroxylamine functionalities can disrupt biofilm formation in pathogenic fungi, enhancing their efficacy as antifungal agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityFindings
1gAnticonvulsantED50 = 29 mg/kg; no neurotoxicity observed.
MgO NPsAntifungalComplete inhibition of mycelial growth at 15.36 μg/ml; biofilm suppression at 1.92 μg/ml.

These findings highlight the potential therapeutic applications of this compound and its derivatives in treating neurological disorders and fungal infections.

Q & A

Q. What experimental techniques are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve molecular geometry, bond lengths, and angles . For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, ensuring accurate representation of atomic displacement parameters . Validate hydrogen bonding and intermolecular interactions using Mercury or WinGX .

Q. How can the compound’s purity be verified during synthesis?

Combine chromatographic (HPLC/GC) and spectroscopic methods:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
  • FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, N-oxide peaks at ~1250–1300 cm⁻¹) .
  • NMR : Check for absence of impurities in 1H^1H and 13C^{13}C spectra, focusing on imine proton shifts (δ ~8–9 ppm) and methyl group multiplicity .

Q. What safety protocols are critical for handling this compound in the lab?

  • Avoid contact with strong oxidizers (e.g., peroxides) to prevent NOx_x emissions .
  • Use fume hoods for synthesis steps involving volatile intermediates.
  • Store in inert, airtight containers at 4°C to minimize degradation. Reference Safety Data Sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

Perform DFT calculations (B3LYP/6-311++G(d,p)) to simulate IR spectra and compare with experimental data. Adjust basis sets or include solvent effects via the IEF-PCM model to account for shifts in polar solvents . For unresolved peaks, use isotopic substitution or Raman spectroscopy to distinguish overlapping modes.

Q. What strategies optimize reaction yields in the synthesis of derivatives?

  • Catalytic conditions : Screen Bu4_4NCl with TMSOK in anhydrous THF to enhance nucleophilic addition (e.g., for imine intermediates) .
  • Purification : Employ alumina chromatography for polar byproducts, followed by recrystallization from ethanol/water mixtures (80:20) to isolate high-purity crystals .
  • Reaction monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically.

Q. How can non-linear optical (NLO) properties be evaluated theoretically?

Calculate hyperpolarizability (β) via DFT (CAM-B3LYP/6-311++G(d,p)) to predict second-harmonic generation (SHG) activity. Compare with experimental results from Kurtz-Perry powder tests. Solvent effects on dipole moments can be modeled using the Tomasi polarizable continuum method .

Q. What crystallographic challenges arise from disorder or twinning in this compound?

  • Disorder : Apply PART instructions in SHELXL to refine split positions, using ISOR and DELU restraints to stabilize thermal parameters .
  • Twinning : Use PLATON’s TWINABS to scale data from multi-component crystals. For pseudo-merohedral twinning, refine with HKLF5 format in SHELXL .

Methodological Notes

  • Crystallography : Cross-validate SHELX-refined structures with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
  • DFT Validation : Ensure calculated bond lengths deviate <0.02 Å from XRD data; RMSD >0.05 Å indicates need for hybrid functional adjustment (e.g., M06-2X) .
  • Synthetic Reproducibility : Document inert atmosphere (N2_2/Ar) and moisture control rigorously, as imine oxides are prone to hydrolysis .

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